molecular formula C27H22N2O8 B14133731 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate CAS No. 329709-19-5

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B14133731
CAS No.: 329709-19-5
M. Wt: 502.5 g/mol
InChI Key: HHDDGJYPMDWIKK-UHFFFAOYSA-N
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Description

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a nitrophenyl group, and a benzyloxycarbonyl-protected beta-alanine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions to form the chromen-4-one core.

    Protection of Beta-Alanine: Beta-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of the protected beta-alanine with the chromen-4-one derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free beta-alanine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of free beta-alanine derivative.

Scientific Research Applications

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chromen-4-one core can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-glycinate
  • 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-valinate

Uniqueness

The uniqueness of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromen-4-one core and the nitrophenyl group makes it a versatile compound for various applications in synthetic chemistry and biological research.

Properties

CAS No.

329709-19-5

Molecular Formula

C27H22N2O8

Molecular Weight

502.5 g/mol

IUPAC Name

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H22N2O8/c1-17-25(19-7-9-20(10-8-19)29(33)34)26(31)22-12-11-21(15-23(22)36-17)37-24(30)13-14-28-27(32)35-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,28,32)

InChI Key

HHDDGJYPMDWIKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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